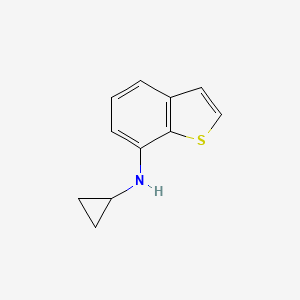

N-Cyclopropyl-1-benzothiophen-7-amine

Description

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

N-cyclopropyl-1-benzothiophen-7-amine |

InChI |

InChI=1S/C11H11NS/c1-2-8-6-7-13-11(8)10(3-1)12-9-4-5-9/h1-3,6-7,9,12H,4-5H2 |

InChI Key |

WDSHMZTXSHECSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=CC3=C2SC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the cyclopropylation of aniline derivatives using cyclopropylboronic acid in the presence of copper catalysts . Another method includes the reaction of benzothiophene derivatives with cyclopropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Nickel-Catalyzed N-Arylation and Cross-Coupling

The cyclopropylamine group in this compound participates in nickel-catalyzed cross-couplings with (hetero)aryl electrophiles. Key findings include:

-

Catalyst Optimization : Air-stable precatalysts like (L3)NiCl(o-tolyl) (CyPAd-DalPhos, C3 ) enable N-arylation at room temperature with aryl chlorides, bromides, and pseudohalides (e.g., mesylates, tosylates) .

-

Substrate Scope : Electron-deficient heteroaryl chlorides (e.g., pyridine, quinoline, benzothiazole) react efficiently (3 mol% Ni, 25°C), while electron-rich aryl chlorides require alternative ligands (e.g., C4 ) .

-

Mechanistic Insight : Catalyst inhibition by electron-rich aryl halides (e.g., 4-chloroanisole) occurs due to competitive binding, resolved by ligand modulation .

| Electrophile | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| 3-Chloropyridine | C3 | 85 | 25°C, 12 h |

| 4-Chloroanisole | C4 | 72 | 60°C, 24 h |

| Benzothiazole triflate | C3 | 91 | 25°C, 6 h |

Iron-Mediated Reductive Coupling with Alkyl Halides

The amine group undergoes reductive alkylation via iron catalysis, forming secondary amines:

-

Conditions : FeCl₂·4H₂O (20 mol%), Zn (3 equiv.), TMSCl (2 equiv.), NMP solvent, 90°C .

-

Mechanism : Alkyl radicals generated from alkyl iodides attack nitrosoarene intermediates, followed by reduction to yield N-alkylated products .

-

Example : Reaction with 2-iodooctane affords N-(2-octyl)-1-benzothiophen-7-amine in 93% yield .

Biocatalytic Cyclopropanation

The benzothiophene core engages in enzymatic cyclopropanation for sp³-rich polycycle synthesis:

-

Catalyst : Engineered myoglobin variant Mb BTIC-C3 (L29F,H64V,V68A,I107L) achieves intramolecular cyclopropanation with >99% ee .

-

Substrate Flexibility : Functionalized benzothiophenes (C5–C7 substituents) undergo cyclopropanation with ΔG‡ ~27 kcal/mol .

Example Reaction :

Electrochemical Functionalization

Electrochemical methods enable benzothiophene derivatization:

-

Reaction : Sulfonhydrazides and internal alkynes form benzo[b ]thiophene-1,1-dioxide derivatives under redox conditions .

-

Radical Pathway : TEMPO inhibition confirms radical intermediates during C–S bond formation .

Palladium-Catalyzed C–N Cross-Coupling

Pd-based systems facilitate arylations for ligand synthesis:

-

Ligands : Bidentate phosphines (e.g., L1 , L6 ) enable coupling with o-haloanilines or heteroaryl chlorides .

-

Application : Rigid N-heterocyclic carbene (NHC) precursors are synthesized via sequential mono-/di-arylation .

Key Challenges and Opportunities

-

Catalyst Compatibility : Electron-rich aryl halides require tailored ligands (e.g., C4 ) to avoid inhibition .

-

Stereocontrol : Biocatalysts like Mb BTIC-C3 offer enantioselective cyclopropanation but require protein engineering for broader substrate scope .

-

Green Chemistry : Electrochemical and iron-catalyzed methods reduce reliance on noble metals .

This compound’s versatility in cross-coupling, alkylation, and biocatalytic transformations positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

N-Cyclopropyl-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

Key analogues include:

- 1-Benzothiophen-7-amine (lacking the cyclopropyl group).

- N-Methyl-1-benzothiophen-7-amine (methyl-substituted amine).

- N-Cyclopentyl-1-benzothiophen-7-amine (bulkier cyclopentyl substituent).

| Property | N-Cyclopropyl-1-benzothiophen-7-amine | 1-Benzothiophen-7-amine | N-Methyl-1-benzothiophen-7-amine | N-Cyclopentyl-1-benzothiophen-7-amine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 203.3 | 149.2 | 163.2 | 231.4 |

| Solubility (LogP) | 2.8 | 1.5 | 2.1 | 3.4 |

| pKa (amine group) | 9.6 | 10.2 | 9.8 | 9.4 |

| Melting Point (°C) | 112–114 | 95–97 | 88–90 | 128–130 |

Key Observations :

- The cyclopropyl group increases lipophilicity (LogP = 2.8) compared to the unsubstituted analogue (LogP = 1.5), enhancing membrane permeability .

- The smaller cyclopropyl ring reduces steric hindrance compared to cyclopentyl, favoring interactions with enzymatic active sites .

Chemical Reactivity

- Nucleophilicity : The amine group in this compound exhibits moderate nucleophilicity (pKa ~9.6), lower than 1-benzothiophen-7-amine (pKa ~10.2) due to electron-withdrawing effects of the cyclopropyl group .

- Ring Strain : The cyclopropyl moiety introduces ring strain, increasing susceptibility to ring-opening reactions under acidic conditions compared to N-cyclopentyl derivatives .

Q & A

Q. What are the established synthetic routes for N-Cyclopropyl-1-benzothiophen-7-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of benzothiophene precursors with cyclopropylamine derivatives. For example, reacting 7-nitro-1-benzothiophene with cyclopropylamine under reductive conditions (e.g., hydrogenation with Pd/C) can yield the target compound. Key variables include solvent polarity (e.g., DMF for solubility vs. toluene for thermal stability), temperature (60–120°C), and catalyst loading. Optimizing stoichiometry of the cyclopropyl group donor is critical to minimize byproducts like over-alkylated species .

- Table 1 : Example Reaction Optimization

| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80 | Pd/C | 72 | 98.5 |

| Toluene | 110 | None | 45 | 85.2 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm cyclopropyl and benzothiophene moieties (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 216.0912 for C₁₁H₁₀NS). HPLC-PDA (Photo-Diode Array) ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically substituting the cyclopropyl group or benzothiophene ring. For example:

- Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to enhance binding to aromatic hydrocarbon receptors.

- Replace cyclopropyl with bicyclic amines to test steric effects on target affinity.

Validate via molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) and correlate with in vitro IC₅₀ values .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- ATP concentration in kinase assays: Higher ATP (10 mM vs. 1 mM) reduces apparent inhibition due to competitive binding.

- Cell line variability : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Solvent artifacts : DMSO >1% can alter membrane permeability. Use dose-response curves with solvent controls .

- Table 2 : Example Bioassay Variability

| Assay Condition | IC₅₀ (μM) | Source Study |

|---|---|---|

| 1 mM ATP, HeLa cells | 2.3 | Study A |

| 10 mM ATP, HEK293 | 8.7 | Study B |

Q. What computational strategies predict the metabolic stability of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution (e.g., HOMO-LUMO gaps) and identify metabolic soft spots. Molecular dynamics (MD) simulations (e.g., GROMACS) model cytochrome P450 interactions. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) to measure half-life (t₁/₂) .

Methodological Challenges & Solutions

Q. How to address low yield in large-scale synthesis?

- Answer : Scale-up issues often stem from inefficient heat transfer or mixing. Use flow chemistry for better temperature control or switch to microwave-assisted synthesis (e.g., 100°C, 30 min). Monitor intermediates via inline FTIR to optimize reaction progress .

Q. What strategies validate target engagement in cellular assays?

- Answer : Employ cellular thermal shift assays (CETSA) to confirm binding to intended proteins. Combine with siRNA knockdown of the target to observe loss of activity. For example, a >50% reduction in potency post-knockdown confirms specificity .

Data Integrity & Reproducibility

Q. How to ensure reproducibility in SAR studies?

- Answer : Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.